molecular formula C21H19N5O2S B12155476 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B12155476
M. Wt: 405.5 g/mol
InChI Key: LWZXWTOAQMSACQ-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, a triazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Furan and Pyridine Rings: The furan-2-ylmethyl and pyridin-4-yl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced via thiolation reactions, typically using thiol reagents under mild conditions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to partially or fully hydrogenated derivatives.

    Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenated reagents and strong bases or acids are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the furan or pyridine rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme activities or as a ligand in the development of new drugs. Its triazole ring is particularly interesting due to its potential interactions with biological targets.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. The presence of the triazole ring suggests possible antifungal, antibacterial, or anticancer activities, which are common properties of triazole-containing compounds.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their functions. The triazole ring could play a crucial role in binding to metal ions or interacting with nucleic acids, while the furan and pyridine rings might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-cyclohexyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
  • 4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide stands out due to its specific combination of functional groups. The presence of both a furan and a pyridine ring, along with the triazole and sulfanyl-acetamide linkage, provides a unique structural framework that can be exploited for various applications. This combination may offer enhanced biological activity, improved binding properties, or unique chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H19N5O2S/c1-15-4-2-5-17(12-15)23-19(27)14-29-21-25-24-20(16-7-9-22-10-8-16)26(21)13-18-6-3-11-28-18/h2-12H,13-14H2,1H3,(H,23,27)

InChI Key

LWZXWTOAQMSACQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

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